![molecular formula C18H20N2O2S B5783066 N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)
N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide
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Overview
Description
N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, also known as EHT 1864, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. EHT 1864 has been studied for its ability to inhibit the activity of Rho GTPases, which are involved in various cellular processes such as cell migration, proliferation, and survival.
Mechanism of Action
N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 works by inhibiting the activity of Rho GTPases, which are involved in various cellular processes such as cell migration, proliferation, and survival. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 specifically inhibits the activity of GEFs, thereby preventing the activation of Rho GTPases and downstream signaling pathways.
Biochemical and Physiological Effects:
N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 has been shown to inhibit cell migration, invasion, and metastasis by blocking the activity of Rho GTPases. In vascular smooth muscle cells, N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 has been shown to inhibit cell contraction and proliferation, as well as promote endothelial cell function. In neuronal cells, N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 in lab experiments is its specificity for inhibiting the activity of GEFs, which allows for the selective inhibition of Rho GTPases without affecting other signaling pathways. Another advantage is its relatively low toxicity and high solubility, which makes it suitable for in vivo studies. However, one limitation is its low yield during synthesis, which may limit its availability for large-scale experiments.
Future Directions
There are several future directions for the use of N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 in scientific research. One area of interest is the development of N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 derivatives with improved potency and selectivity for specific Rho GTPases. Another area of interest is the investigation of the role of Rho GTPases in various diseases, such as autoimmune diseases and infectious diseases. In addition, the use of N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 in combination with other therapies, such as chemotherapy and immunotherapy, is also a potential area of research.
Synthesis Methods
The synthesis of N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 involves several steps, starting with the reaction of 5-ethyl-2-hydroxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to yield N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864. The overall yield of N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 is approximately 30%.
Scientific Research Applications
N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 has been shown to inhibit the activity of Rho GTPases, which are involved in the regulation of cell migration, invasion, and metastasis. N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis, as Rho GTPases play a critical role in the regulation of vascular smooth muscle contraction and endothelial cell function. In addition, N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide 1864 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-13-6-8-16(21)15(10-13)19-18(23)20-17(22)14-7-5-11(2)12(3)9-14/h5-10,21H,4H2,1-3H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIKGZNPQUSOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3,4-dimethylbenzamide |
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